molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2415706
CAS RN: 1431719-89-9
M. Wt: 487
InChI Key: ANYMZZWYMAFJDL-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyridine ring is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Scientific Research Applications

Catalytic Protodeboronation

This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis, and this compound could contribute to its advancement .

2. Synthesis of Pyridinylboronic Acids and Esters The compound could be used in the synthesis of pyridinylboronic acids and esters . These are important building blocks in organic synthesis, and the compound could help improve their production .

Antimitotic Activity

The compound could potentially exhibit antimitotic activity . This means it could interfere with cell division, which could make it useful in the treatment of diseases like cancer .

Fungicide Production

The compound could be used in the production of fungicides . This could make it valuable in agriculture, where fungicides are used to protect crops .

Antimicrobial Activity

The compound could potentially have antimicrobial activity . This means it could be used to kill or inhibit the growth of microorganisms, making it potentially useful in medicine .

Antioxidative Activity

The compound could potentially have antioxidative activity . This means it could help protect cells from damage caused by free radicals, which could make it useful in the treatment of various diseases .

Antibiotic Activity

The compound could potentially have antibiotic activity . This means it could be used to kill or inhibit the growth of bacteria, making it potentially useful in medicine .

Anticancer Activity

The compound could potentially have anticancer activity . This means it could be used to kill or inhibit the growth of cancer cells, making it potentially useful in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMZZWYMAFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (2.465 g, 4.72 mmol), 2-methylpyridine-4-boronic acid (0.966 g, 7.05 mmol), PdCl2(dppf)-CH2Cl2Adduct (0.579 g, 0.709 mmol) and K2CO3 (1.959 g, 14.17 mmol) were dissolved in a mixture of 1,4-dioxane (10 mL)/H2O (2.5 mL). The reaction mixture was degassed for 5 min, heated to 80° C. overnight, cooled to RT and diluted with EtOAc. Reaction was filtered through Celite and then partitioned between EtOAc and saturated NaHCO3. The organic layer was extracted with EtOAc (3×) and the combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel over a gradient of 0-75% EtOAc in hexanes to yield 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.02 g, 2.09 mmol, 44%) as a solid. MS ESI calc'd. for C31H24ClN4 [M+1]+487, found 487.
Quantity
2.465 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.579 g
Type
reactant
Reaction Step One
Name
Quantity
1.959 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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